molecular formula C10H15NO2 B1320347 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine CAS No. 883541-96-6

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine

Cat. No.: B1320347
CAS No.: 883541-96-6
M. Wt: 181.23 g/mol
InChI Key: FHTUZUDWNUDJGA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine: is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with a methoxy and a methyl group, attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-4-methylphenol.

    Etherification: The phenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(2-methoxy-4-methyl-phenoxy)ethanol.

    Amination: The resulting 2-(2-methoxy-4-methyl-phenoxy)ethanol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: This compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-4-methyl-phenoxy)-acetic acid
  • 2-(2-Methoxy-4-methyl-phenoxy)-propylamine
  • 2-(2-Methoxy-4-methyl-phenoxy)-butylamine

Uniqueness

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine is unique due to its specific substitution pattern on the phenoxy group and the presence of an ethylamine chain. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUZUDWNUDJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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